For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Amiselimod at the S1P1 Receptor
Executive Summary
Amiselimod (MT-1303) is an orally active, second-generation sphingosine (B13886) 1-phosphate (S1P) receptor modulator developed for the treatment of autoimmune diseases such as ulcerative colitis and relapsing-remitting multiple sclerosis.[1][2][3] It is a prodrug that is converted in vivo to its active phosphate (B84403) metabolite, Amiselimod-P.[4][5] This active metabolite acts as a potent and highly selective agonist at the sphingosine 1-phosphate receptor subtype 1 (S1P1).[1][4] Paradoxically, this sustained agonism leads to the internalization and degradation of the S1P1 receptor on lymphocytes, resulting in a state of "functional antagonism".[5][6] This prevents lymphocytes from egressing out of secondary lymphoid organs, reducing the number of circulating autoimmune T cells and thereby suppressing the inflammatory response.[2][6] A key design feature of Amiselimod is its high selectivity for the S1P1 receptor over the S1P3 subtype, which is associated with cardiac side effects like bradycardia, giving Amiselimod a more favorable cardiac safety profile compared to first-generation modulators like fingolimod.[1][7]
Core Mechanism of Action: S1P1 Functional Antagonism
The primary mechanism of Amiselimod revolves around its active metabolite, Amiselimod-P, and its interaction with the S1P1 receptor on lymphocytes.
-
Activation and Phosphorylation : Amiselimod is orally administered as a prodrug. After absorption, it is phosphorylated by sphingosine kinases (SPHKs) to form the pharmacologically active metabolite, Amiselimod-P.[1][5]
-
High-Affinity S1P1 Agonism : Amiselimod-P binds with high affinity and potency to S1P1 receptors, which are G-protein coupled receptors (GPCRs) expressed on the surface of lymphocytes.[2][4]
-
Receptor Internalization and Degradation : Unlike the natural ligand S1P, which causes transient receptor internalization followed by recycling to the cell surface, the sustained binding of Amiselimod-P leads to prolonged internalization, ubiquitination, and subsequent proteasomal degradation of the S1P1 receptor.[5][8] This effectively removes the receptor from the lymphocyte surface.
-
Functional Antagonism and Lymphocyte Sequestration : Lymphocytes require S1P1 signaling to egress from secondary lymphoid organs (lymph nodes, spleen) into the bloodstream and lymphatic system, following the natural S1P gradient which is high in the blood and low in the tissues.[5][9] By depleting S1P1 receptors from the cell surface, Amiselimod-P renders lymphocytes unresponsive to this S1P gradient. Consequently, lymphocytes, including auto-reactive T helper 1 (Th1) and Th17 cells, are trapped or sequestered within the lymph nodes.[2][6]
-
Therapeutic Immunomodulation : The sequestration of lymphocytes leads to a significant, yet reversible, reduction in peripheral blood lymphocyte counts (lymphopenia).[1][10] This prevents the migration of pathogenic immune cells to sites of inflammation, such as the colon in ulcerative colitis or the central nervous system in multiple sclerosis, thereby exerting its therapeutic immunomodulatory effect.[2][4]
Quantitative Data
Pharmacodynamics: S1P Receptor Selectivity and Potency
Amiselimod-P demonstrates high potency for the S1P1 receptor with minimal to no distinct activity at S1P2 and S1P3 receptors, which is crucial for its safety profile.[1][7]
| Compound | S1P1 EC₅₀ | S1P2 EC₅₀ | S1P3 EC₅₀ | S1P4 EC₅₀ | S1P5 EC₅₀ | Source |
| Amiselimod-P | 75 pM | No distinct activity | No distinct activity | >1000 nM | >1000 nM | [1] |
| Amiselimod-P | 13 pM | - | - | - | - | [2] |
| Fingolimod-P | 60 pM | No distinct activity | 1.3 nM | 6.7 nM | 1.4 nM | [1] |
| S1P (Endogenous Ligand) | 260 pM | 2.1 nM | 110 pM | 110 pM | 1.1 nM | [1] |
| EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. |
Functional Activity: G-Protein Activation
The reduced cardiac risk of Amiselimod is partly attributed to its weaker activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels in atrial myocytes compared to fingolimod-P.[1]
| Compound | GIRK Activation EC₅₀ (Human Atrial Myocytes) | Source |
| Amiselimod-P | 41.6 nM | [4] |
| Fingolimod-P | Approx. 5-fold more potent than Amiselimod-P | [1] |
Pharmacokinetics in Healthy Humans
Amiselimod and its active metabolite have long elimination half-lives.[1]
| Parameter | Amiselimod | Amiselimod-P | Source |
| Median Tₘₐₓ (Day 1) | 12.00–16.00 h | 12.00 h | [1] |
| Median Tₘₐₓ (Day 21) | 6.00–10.00 h | 8.00–12.00 h | [1] |
| Mean Elimination t₁/₂ | 386–423 h | 376–404 h | [1] |
| Tₘₐₓ (Time to maximum plasma concentration); t₁/₂ (Elimination half-life). |
Key Experimental Protocols
S1P1 Receptor Binding Assay (Competitive Radioligand)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1P1 receptor.
Methodology:
-
Membrane Preparation : Membranes are prepared from cells recombinantly expressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer : Prepare an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).[11]
-
Compound Dilution : The test compound (e.g., Amiselimod-P) is serially diluted in assay buffer.
-
Reaction Mixture : In a 96-well plate, combine the S1P1-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ozanimod or [³²P]S1P), and varying concentrations of the unlabeled test compound.[11][12]
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[11]
-
Termination and Filtration : The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/B), which traps the membranes while allowing unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.[11]
-
Quantification : Scintillation fluid is added to the dried filter plate, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
S1P1 Receptor Functional Assay ([³⁵S]GTPγS Binding)
This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding. It quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[13][14]
Methodology:
-
Membrane Preparation : Prepare membranes from cells expressing the human S1P1 receptor.
-
Assay Buffer : Prepare a GTPγS binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) and supplement with saponin (B1150181) (to permeabilize membranes) and excess GDP (to ensure binding is agonist-dependent).[15]
-
Reaction Setup : In a 96-well plate, add the membranes, varying concentrations of the agonist (e.g., Amiselimod-P), and a fixed concentration of [³⁵S]GTPγS.[14]
-
Incubation : Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gαi subunit.[15]
-
Termination & Filtration : Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer to separate bound from unbound [³⁵S]GTPγS.
-
Quantification : Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis : Plot the measured radioactivity against the agonist concentration to generate a dose-response curve. Calculate the EC₅₀ and Eₘₐₓ values to determine the potency and efficacy of the compound.[14]
In Vivo Lymphocyte Trafficking Assay (Adoptive T-Cell Transfer Model)
This assay directly assesses the functional consequence of S1P1 modulation by measuring the drug's ability to inhibit lymphocyte egress from lymphoid tissues into the periphery. The protocol is based on models used to study colitis.[2]
Methodology:
-
Cell Isolation and Labeling : Isolate lymphocytes (e.g., CD4⁺ T cells) from the spleen and lymph nodes of a donor mouse. Label these cells with a fluorescent dye (e.g., CFSE) or use cells from a transgenic mouse expressing a fluorescent protein.[16]
-
Adoptive Transfer : Inject the labeled lymphocytes intravenously into recipient mice (e.g., immunodeficient SCID mice to avoid rejection).[2][16]
-
Drug Administration : Administer Amiselimod or a vehicle control orally to the recipient mice daily for a set period.[2]
-
Tissue and Blood Collection : At the end of the treatment period, collect blood, spleen, and lymph nodes from the mice.
-
Cell Quantification : Prepare single-cell suspensions from the collected tissues. Analyze the cell suspensions using flow cytometry to quantify the number of fluorescently labeled lymphocytes in the blood versus the lymphoid organs.
-
Data Analysis : Compare the lymphocyte counts between the Amiselimod-treated and vehicle-treated groups. A significant reduction of labeled cells in the peripheral blood and a corresponding increase in the lymph nodes of the treated group demonstrates drug-induced lymphocyte sequestration.
Conclusion
Amiselimod represents a refined approach to S1P receptor modulation. Its mechanism of action is centered on potent, selective, and sustained agonism at the S1P1 receptor, leading to functional antagonism that effectively sequesters lymphocytes within lymphoid tissues. This targeted immunomodulation, combined with a favorable cardiac safety profile due to its high selectivity over the S1P3 receptor, underscores its therapeutic potential for a range of autoimmune disorders. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical framework for understanding and further investigating the pharmacological profile of Amiselimod.
References
- 1. Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis | MDPI [mdpi.com]
- 9. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo [jove.com]
